molecular formula C11H8F4O2 B6157851 1-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 1314788-03-8

1-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B6157851
CAS No.: 1314788-03-8
M. Wt: 248.2
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Description

1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is a fluorinated aromatic carboxylic acid with a cyclopropane ring. This compound is notable for its trifluoromethyl group, which significantly impacts its chemical properties and reactivity. The presence of fluorine atoms enhances its stability and biological activity, making it a valuable compound in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Suzuki-Miyaura Cross-Coupling: This method involves the reaction of 3-fluoro-4-(trifluoromethyl)phenylboronic acid with cyclopropane-1-carboxylic acid chloride in the presence of a palladium catalyst and a base. The reaction typically requires mild conditions and can be performed in various solvents such as toluene or water.

  • Direct Fluorination: Another approach involves the direct fluorination of 4-(trifluoromethyl)phenylcyclopropane-1-carboxylic acid using a fluorinating agent like xenon difluoride (XeF2) or cobalt trifluoride (CoF3). This method requires careful control of reaction conditions to avoid over-fluorination.

Industrial Production Methods: The industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylate anion using oxidizing agents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).

  • Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

  • Oxidation: KMnO4, NaOCl, aqueous conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: HNO3, Br2, FeBr3 catalyst.

Major Products Formed:

  • Oxidation: 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate.

  • Reduction: 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-ol.

  • Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in various studies, including its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: The compound's fluorinated structure makes it a candidate for drug development, particularly in the design of antifungal, antibacterial, and anticancer agents.

  • Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances binding affinity and selectivity due to its strong electronegativity and hydrophobic character.

Comparison with Similar Compounds

  • 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid: The subject compound.

  • 1-[3-Chloro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.

  • 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-sulfonic acid: Similar structure with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness: The presence of the trifluoromethyl group in this compound enhances its stability and biological activity compared to similar compounds. The fluorine atoms increase the compound's lipophilicity, making it more likely to interact with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for further research and development.

Properties

CAS No.

1314788-03-8

Molecular Formula

C11H8F4O2

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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